1-Isomangostin

Vue d'ensemble

Description

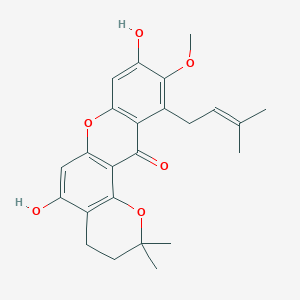

1-Isomangostin is an organic heterotetracyclic compound that belongs to the xanthone family. It is primarily found in the pericarp of the mangosteen fruit (Garcinia mangostana). The compound is characterized by its complex structure, which includes hydroxy groups at positions 5 and 9, a methoxy group at position 10, two methyl groups at position 2, a prenyl group at position 11, and an oxo group at position 12 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isomangostin can be synthesized from α-mangostin, another xanthone derivative found in mangosteen. The synthesis involves the use of toluene-4-sulfonic acid in benzene, followed by refluxing over a water bath with a Dean-Stark apparatus for 30 minutes . This method ensures the complete conversion of α-mangostin to this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isomangostin undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The methoxy and prenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted xanthones depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Isomangostin is characterized by its unique structure, which includes a cyclic ether and a phenolic compound. Its chemical formula is . This structural diversity contributes to its wide range of biological properties.

Anticancer Properties

Numerous studies have demonstrated the anticancer effects of this compound. It has shown promise in inhibiting tumor growth in various cancer cell lines and animal models:

- In vitro Studies : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting proliferation pathways .

- Animal Models : In studies involving human prostate carcinoma (22Rv1) and colorectal adenocarcinoma (COLO205), this compound significantly reduced tumor growth when administered intratumorally or via oral gavage .

| Cancer Type | Model Type | Dosage | Outcome |

|---|---|---|---|

| Prostate Carcinoma | Athymic nu/nu mice | 100 mg/kg (5x/week) | Decreased tumor growth |

| Colorectal Adenocarcinoma | Athymic NCr nu/nu mice | 0.024–3.0 mg per tumor | Complete suppression at 3 mg extract/tumor |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human primary adipocytes . This action is mediated through the inhibition of MAPK activation and NF-κB signaling pathways.

| Inflammation Model | Compound | Dosage | Effect |

|---|---|---|---|

| Human Adipocytes | This compound | 3 µmol/L | Attenuated inflammatory gene expression |

| Rat C6 Glioma Cells | γ-Mangostin | 10–30 µM | Inhibition of LPS-induced PGE2 release |

Neuroprotective Effects

Research suggests that xanthones, including this compound, may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. They have been implicated in providing protective effects against conditions like Parkinson's disease and memory impairment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. It has demonstrated efficacy against various pathogens:

- Bacterial Activity : Studies indicate that it exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) showing promising results .

- Antifungal Activity : It has also shown effectiveness against fungal strains such as Candida albicans.

| Microorganism | Activity Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 7.8 - 31.25 |

| Candida albicans | Antifungal | >200 |

Mécanisme D'action

1-Isomangostin exerts its effects primarily through the inhibition of pancreatic lipase, an enzyme involved in the digestion of dietary fats. By inhibiting this enzyme, this compound reduces the absorption of fats, thereby exhibiting anti-obesity activity . The compound also interacts with various molecular targets and pathways, including those involved in inflammation and cancer cell proliferation .

Comparaison Avec Des Composés Similaires

α-Mangostin: Another xanthone derivative with similar biological activities.

γ-Mangostin: Known for its potential antidiabetic properties.

Garcinone C: Exhibits anticancer activities.

Uniqueness: 1-Isomangostin is unique due to its specific structural features, such as the positions of hydroxy, methoxy, and prenyl groups, which contribute to its distinct biological activities. Its ability to inhibit pancreatic lipase with a specific IC50 value sets it apart from other similar compounds .

Activité Biologique

1-Isomangostin, a xanthone derivative found in the pericarp of Garcinia mangostana (mangosteen), has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound is structurally related to other xanthones, particularly α-mangostin and γ-mangostin. Its molecular formula is , and it exhibits significant antioxidant properties due to its phenolic structure.

Antioxidant Activity

This compound has demonstrated potent antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Studies indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative damage. The compound's ability to inhibit lipid peroxidation has been quantified, showing a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls.

Anti-Inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using human fibroblast-like synoviocytes have illustrated its potential to downregulate COX-2 expression, leading to decreased prostaglandin E2 (PGE2) production .

Antimicrobial Activity

This compound exhibits antimicrobial effects against various pathogens. In vitro assays have reported its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 7.8 µg/mL to 31.25 µg/mL depending on the strain . Additionally, it has shown activity against protozoan parasites like Plasmodium falciparum with IC50 values indicating substantial efficacy .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It induces apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of signaling pathways such as MAPK and PI3K/Akt . Notably, combined treatments with conventional chemotherapeutics have shown synergistic effects, enhancing tumor suppression in models of colorectal and prostate cancers .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of RAGE : Binding studies suggest that this compound can inhibit the receptor for advanced glycation end-products (RAGE), which is implicated in inflammation and cancer progression. The binding energy for this interaction was calculated at approximately -262.49 kJ/mol, indicating a strong affinity .

- Cell Cycle Arrest : In cancer models, this compound has been shown to induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation of cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Glioblastoma : In a study involving human glioblastoma cell lines (GBM8401), treatment with this compound resulted in a significant reduction in tumor growth through autophagic cell death mechanisms .

- Prostate Cancer Model : Administration of 100 mg/kg of this compound via oral gavage in an athymic mouse model led to decreased tumor size and improved survival rates compared to untreated controls .

Data Tables

Propriétés

IUPAC Name |

5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(11-16(26)22(14)28-5)29-18-10-15(25)13-8-9-24(3,4)30-23(13)20(18)21(19)27/h6,10-11,25-26H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHXHWKPHWGZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C4=C3OC(CC4)(C)C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415165 | |

| Record name | 1-Isomangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19275-44-6 | |

| Record name | 1-Isomangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isomangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 249 °C | |

| Record name | 1-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.